molecular formula C15H15N3O2 B3169292 N-(4-(1H-imidazol-1-yl)butyl)phthalimide CAS No. 93668-30-5

N-(4-(1H-imidazol-1-yl)butyl)phthalimide

Cat. No. B3169292
M. Wt: 269.3 g/mol
InChI Key: VIODRJSCXPJIFX-UHFFFAOYSA-N
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Patent
US05547972

Procedure details

A solution of imidazole (13.6 g) in dry DMF (50 ml) was added dropwise to a stirred suspension of sodium hydride (8.0 g, 60% dispersion in oil) in dry DMF (250 ml) at ambient temperature under nitrogen for 2.5 hours. A slurry of N-(4-bromobutyl)phthalimide (53.6 g) in dry DMF (80 ml) was added and the mixture heated at 95° C. for 16 hours. The solvent was evaporated off under vacuum and the residue was extracted with hot toluene. The combined toluene extracts were evaporated to dryness and the residue triturated with ether and dried to give N-[4-(imidazol-1-yl)butyl]phthalimide, m.p. 76°-79° C.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
53.6 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[H-].[Na+].Br[CH2:9][CH2:10][CH2:11][CH2:12][N:13]1[C:17](=[O:18])[C:16]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:15]2[C:14]1=[O:23]>CN(C=O)C>[N:1]1([CH2:9][CH2:10][CH2:11][CH2:12][N:13]2[C:17](=[O:18])[C:16]3=[CH:19][CH:20]=[CH:21][CH:22]=[C:15]3[C:14]2=[O:23])[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
53.6 g
Type
reactant
Smiles
BrCCCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under vacuum
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with hot toluene
CUSTOM
Type
CUSTOM
Details
The combined toluene extracts were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue triturated with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCCCN1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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